2-(Benzylthio)-5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazole
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Overview
Description
2-(Benzylthio)-5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of benzylthio and dichlorobenzylthio groups attached to the thiadiazole ring, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole with benzyl chloride and 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio or dichlorobenzylthio groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted thiadiazole derivatives
Scientific Research Applications
2-(Benzylthio)-5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active sites of enzymes and inhibiting their function.
Interacting with cellular membranes: Disrupting membrane integrity and affecting cellular processes.
Modulating signaling pathways: Influencing pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-((3,4-Dichlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
- 2-((3,4-Dichlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 2-((2,6-Dichlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
Uniqueness
2-(Benzylthio)-5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazole is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its combination of benzylthio and dichlorobenzylthio groups makes it a versatile compound for various applications, setting it apart from other similar compounds.
Properties
CAS No. |
477333-31-6 |
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Molecular Formula |
C16H12Cl2N2S3 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H12Cl2N2S3/c17-13-7-6-12(8-14(13)18)10-22-16-20-19-15(23-16)21-9-11-4-2-1-3-5-11/h1-8H,9-10H2 |
InChI Key |
KGKYQEZICXBNRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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